4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride
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Overview
Description
4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride is a chemical compound with the molecular formula C10H19N·HCl It is a piperidine derivative, characterized by the presence of cyclopropyl and dimethyl groups at specific positions on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,6-dimethylpiperidine in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
- Temperature: Moderate (room temperature to 50°C)
- Solvent: Aqueous or organic solvents like ethanol
- Catalyst: Acidic catalysts such as hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
- Mixing of reactants in large reactors
- Controlled heating and stirring to ensure complete reaction
- Purification through crystallization or distillation
- Drying and packaging of the final product
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Cyclopropylpiperidine;hydrochloride
- 2,6-Dimethylpiperidine;hydrochloride
- Cyclopropylamine
Comparison: 4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride is unique due to the presence of both cyclopropyl and dimethyl groups on the piperidine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the cyclopropyl group can enhance the compound’s stability and binding affinity, while the dimethyl groups can influence its reactivity and solubility.
Properties
IUPAC Name |
4-cyclopropyl-2,6-dimethylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-7-5-10(9-3-4-9)6-8(2)11-7;/h7-11H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUHABIEFZWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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